
3-(4-Isobutylphenyl)-1-piperidino-2-propen-1-one
Übersicht
Beschreibung
“3-(4-Isobutylphenyl)propanal” is a chemical compound . It is structurally similar to “2-(4-Isobutylphenyl)propionic acid”, also known as Ibuprofen , which is a non-steroidal anti-inflammatory drug (NSAID) derived from propionic acid .
Synthesis Analysis
While specific synthesis methods for “3-(4-Isobutylphenyl)-1-piperidino-2-propen-1-one” were not found, there are studies on the synthesis of related compounds. For instance, a novel acidic ionic liquid was used for the synthesis of 1,2,4-triazolidine-3-thione derivatives . Another study reported on the synthesis of ibuprofen derivatives using a precipitation method in which ethanol and acetone were solvents .
Molecular Structure Analysis
The molecular formula for “3-(4-Isobutylphenyl)propanal” is C13H18O . The average mass is 190.281 Da and the monoisotopic mass is 190.135757 Da .
Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
One of the synthesized derivatives related to "3-(4-Isobutylphenyl)-1-piperidino-2-propen-1-one" framework, specifically piperidin-4-one derivatives, has shown promising antibacterial activity. Studies revealed that certain heterocyclic and aromatic systems, when incorporated into the piperidin-4-one scaffold, exhibited antibacterial activity comparable to established antibiotics like Linezolid and Trovafloxacin against drug-resistant strains. This suggests a potential avenue for developing new antibacterial agents based on the chemical framework of "this compound" (Aridoss, Amirthaganesan, & Jeong, 2010).
Cancer Research
Compounds derived from "this compound" have also been investigated for their potential in cancer research. A study involving virtual screening targeting the urokinase receptor (uPAR) identified derivatives that exhibited significant inhibition of breast cancer cell invasion, migration, and angiogenesis. The pharmacokinetic properties and preliminary results in metastasis reduction indicate these compounds as promising candidates for further development in cancer therapy (Wang et al., 2011).
Synthesis and Characterization
The synthesis and structural characterization of "this compound" derivatives have been extensively studied. Research focusing on crystal structure, NMR spectral patterns, and molecular configuration provides essential insights into the chemical and physical properties of these compounds, laying the groundwork for their application in various scientific fields. For instance, the synthesis and analysis of specific isomers of piperidin-4-one derivatives have facilitated a deeper understanding of their stability and reactivity (Vimalraj, Pandiarajan, & Bhat, 2010).
Antioxidant and Antiproliferative Activities
Hybrids of ibuprofen with "this compound" derivatives have been synthesized and evaluated for their antioxidant and antitrypsin activities. These studies are crucial for understanding the potential therapeutic applications of these compounds in treating inflammatory diseases and cancer (Manolov, Ivanov, & Bojilov, 2022).
Wirkmechanismus
Target of Action
It’s structurally similar to ibuprofen , a non-steroidal anti-inflammatory drug (NSAID). NSAIDs like Ibuprofen primarily target the cyclooxygenase enzymes (COX-1 and COX-2) . These enzymes play a crucial role in the production of prostaglandins, which are involved in inflammation, pain, and fever responses .
Mode of Action
Considering its structural similarity to ibuprofen, it may also act by inhibiting the cyclooxygenase enzymes, thereby reducing the production of prostaglandins . This results in decreased inflammation, pain, and fever.
Biochemical Pathways
Based on its similarity to ibuprofen, it may affect the arachidonic acid pathway . In this pathway, arachidonic acid is converted into prostaglandins by the action of cyclooxygenase enzymes. By inhibiting these enzymes, the compound may reduce the production of prostaglandins, thereby affecting the downstream effects related to inflammation, pain, and fever.
Pharmacokinetics
Based on the pharmacokinetics of ibuprofen , it can be inferred that this compound might also be rapidly and completely absorbed when given orally. It might bind extensively to plasma proteins and be metabolized to glucuronide conjugates, which are excreted in urine .
Result of Action
Based on its structural similarity to ibuprofen, it can be inferred that this compound might also reduce inflammation, pain, and fever by decreasing the production of prostaglandins .
Action Environment
It’s known that various factors such as ph, temperature, and presence of other substances can influence the action and stability of drugs . Furthermore, the presence of this compound in the environment could lead to its biodegradation, potentially forming various metabolites .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(E)-3-[4-(2-methylpropyl)phenyl]-1-piperidin-1-ylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO/c1-15(2)14-17-8-6-16(7-9-17)10-11-18(20)19-12-4-3-5-13-19/h6-11,15H,3-5,12-14H2,1-2H3/b11-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTEXCGYPBCMAQA-ZHACJKMWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C=CC(=O)N2CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC1=CC=C(C=C1)/C=C/C(=O)N2CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801328273 | |
| Record name | (E)-3-[4-(2-methylpropyl)phenyl]-1-piperidin-1-ylprop-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801328273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
11.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24819161 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
329778-70-3 | |
| Record name | (E)-3-[4-(2-methylpropyl)phenyl]-1-piperidin-1-ylprop-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801328273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-{[1,2,4]Triazolo[3,2-b][1,3]thiazol-6-yl}methanamine hydrochloride](/img/structure/B2715538.png)
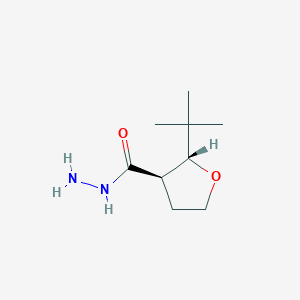
![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide](/img/structure/B2715540.png)
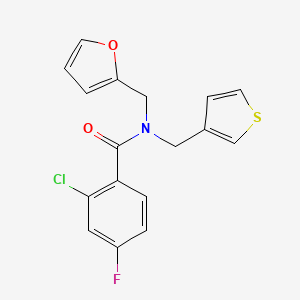
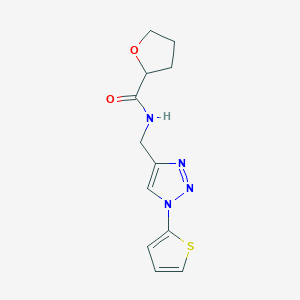
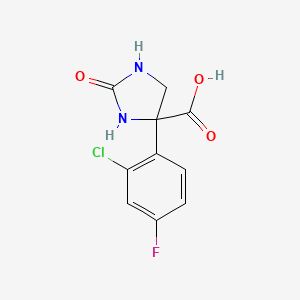
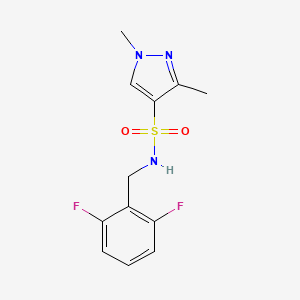
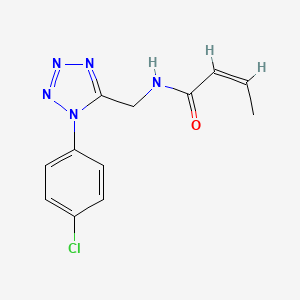
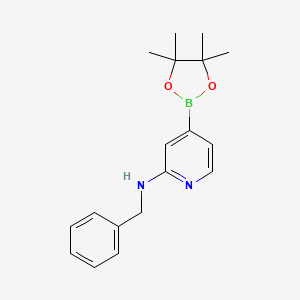
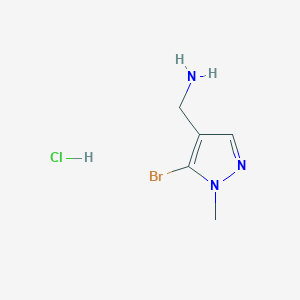
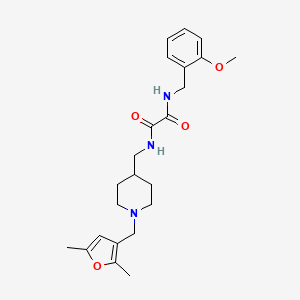
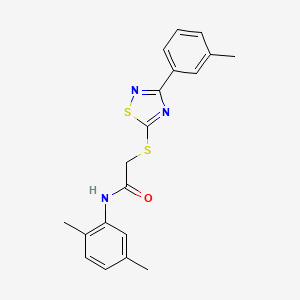
![N-[3,5-bis(trifluoromethyl)phenyl]-2-(4-pyrimidin-2-ylpiperazin-1-yl)acetamide](/img/structure/B2715557.png)
![2-chloro-N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-6-fluorobenzamide](/img/structure/B2715560.png)